molecular formula C6H6N4O B13100543 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile

Cat. No.: B13100543
M. Wt: 150.14 g/mol
InChI Key: JCPUGGRPNXIHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group, in particular, makes it a versatile intermediate for further chemical modifications .

Biological Activity

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8N4O(CID 135724997)\text{C}_7\text{H}_8\text{N}_4\text{O}\quad (\text{CID 135724997})

This structure features a pyrimidine ring with an amino group and a carbonitrile substituent, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)0.09 ± 0.0085
Compound BA549 (Lung)0.03 ± 0.0056
Compound CColo-205 (Colon)0.01 ± 0.074

These results demonstrate the potential of such compounds in inhibiting tumor growth and suggest that further exploration into their mechanisms could yield valuable therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives has also been documented. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition IC50 (µM)Standard Drug IC50 (Celecoxib)
Compound D0.04 ± 0.090.04 ± 0.01
Compound E0.04 ± 0.02

These findings suggest that the compound may possess significant anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

Antiviral Activity

In addition to anticancer and anti-inflammatory effects, some pyrimidine derivatives have shown antiviral properties. Research indicates that compounds in this class can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1). The mechanisms typically involve modulation of cell signaling pathways that lead to apoptosis in infected cells .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various substituted pyrimidines and evaluated their biological activities against different cell lines, revealing that modifications to the pyrimidine structure significantly influenced their anticancer efficacy .
  • Mechanistic Studies : Investigations into the mechanisms of action have shown that these compounds can induce apoptosis through caspase activation pathways, which are crucial for their anticancer effects .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-2-methyl-6-oxo-1H-pyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4O/c1-3-9-4(2-7)5(8)6(11)10-3/h8H2,1H3,(H,9,10,11)

InChI Key

JCPUGGRPNXIHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.